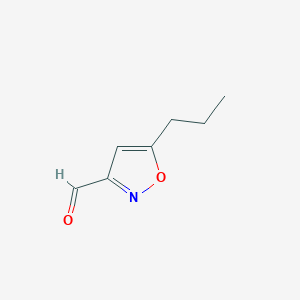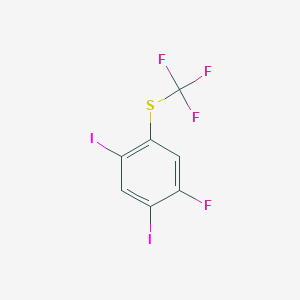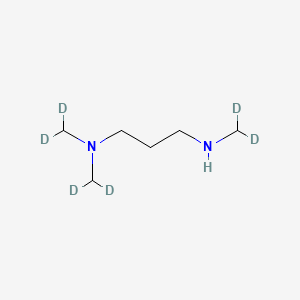
n,n,n'-Trimethyl-d6-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n,n’-Trimethyl-d6-1,3-propanediamine: is a deuterium-labeled version of n,n,n’-Trimethyl-1,3-propanediamine. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling makes it a valuable tool for studying pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of n,n,n’-Trimethyl-d6-1,3-propanediamine typically involves the reaction of deuterated trimethylamine with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling throughout the process .
Analyse Des Réactions Chimiques
Types of Reactions: n,n,n’-Trimethyl-d6-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reactants used.
Applications De Recherche Scientifique
Chemistry: n,n,n’-Trimethyl-d6-1,3-propanediamine is used as a stable isotope-labeled compound in various chemical studies. It helps in tracing reaction pathways and understanding the mechanisms of chemical reactions .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium labeling allows for precise tracking of the compound within biological systems .
Medicine: In pharmacology, it is used to study the pharmacokinetics and pharmacodynamics of drugs. The deuterium labeling helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals .
Industry: In industrial applications, it is used in the synthesis of various chemicals and materials. Its unique properties make it valuable in the production of high-performance materials .
Mécanisme D'action
The mechanism of action of n,n,n’-Trimethyl-d6-1,3-propanediamine involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, leading to changes in the pharmacokinetic and metabolic profiles of drugs. This compound can interact with enzymes and receptors, altering their activity and function .
Comparaison Avec Des Composés Similaires
- n,n,n’-Trimethyl-1,3-propanediamine
- n,n,n’-Trimethyl-1,3-diaminopropane
- (3-Dimethylaminopropyl)methylamine
Comparison: n,n,n’-Trimethyl-d6-1,3-propanediamine is unique due to its deuterium labeling. This labeling provides distinct advantages in scientific research, particularly in the study of pharmacokinetics and metabolic pathways. The deuterium atoms make the compound more stable and allow for precise tracking in various applications .
Propriétés
Formule moléculaire |
C6H16N2 |
|---|---|
Poids moléculaire |
122.24 g/mol |
Nom IUPAC |
N,N',N'-tris(dideuteriomethyl)propane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3/i1D2,2D2,3D2 |
Clé InChI |
SORARJZLMNRBAQ-NMFSSPJFSA-N |
SMILES isomérique |
[2H]C([2H])NCCCN(C([2H])[2H])C([2H])[2H] |
SMILES canonique |
CNCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


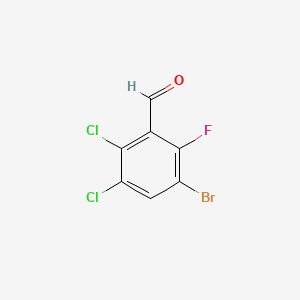
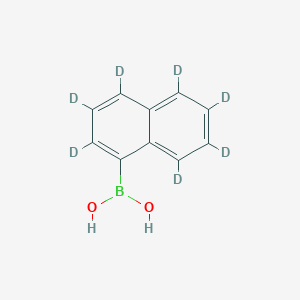


![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
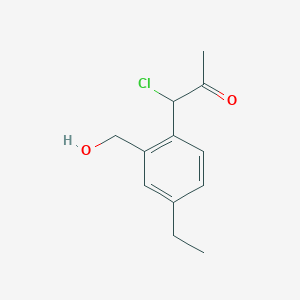
![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)

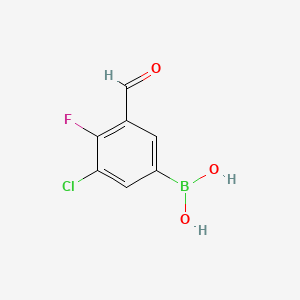

![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)

